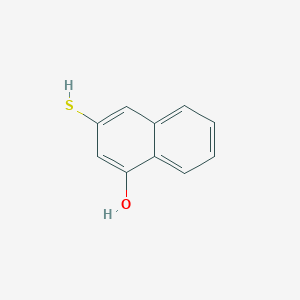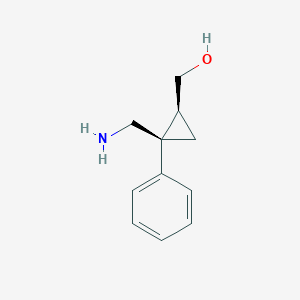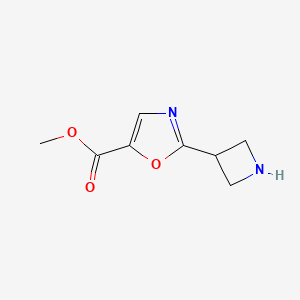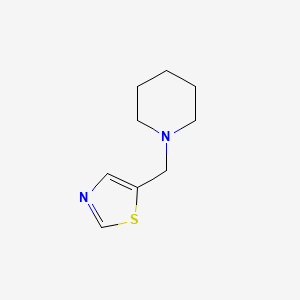![molecular formula C11H17NO B11911291 1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
1-Oxaspiro[5.5]undecane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[5.5]undecane-4-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxane ring and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-4-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxaspiro[5.5]undecane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-Oxaspiro[5.5]undecane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential antituberculosis activity and as a scaffold for drug design.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[5.5]undecane-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. The compound binds to the protein, inhibiting its function and thereby exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with an additional nitrogen atom.
1,3-Dioxane-1,3-dithiane spiranes: Spirocyclic compounds with oxygen and sulfur atoms in the rings.
1,3-Oxathiane derivatives: Spirocyclic compounds with oxygen and sulfur atoms in the heterocyclic rings.
Uniqueness: 1-Oxaspiro[5.5]undecane-4-carbonitrile is unique due to its specific combination of an oxane ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-oxaspiro[5.5]undecane-4-carbonitrile |
InChI |
InChI=1S/C11H17NO/c12-9-10-4-7-13-11(8-10)5-2-1-3-6-11/h10H,1-8H2 |
Clé InChI |
MBYWTPSZLVMRLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(CCO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
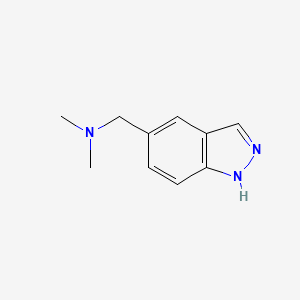
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
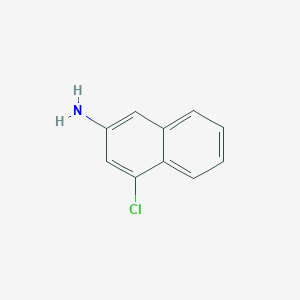
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
